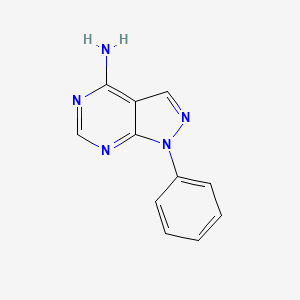

4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPIZPUTYIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274448 | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Liquid | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5334-30-5, 1345-16-0 | |

| Record name | 5334-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt aluminate blue spinel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine from Pyrazole Precursors

Abstract

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its role as a purine bioisostere.[1] This structural mimicry allows it to effectively interact with a multitude of biological targets, leading to its widespread investigation in drug discovery, particularly as kinase inhibitors for oncology.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the predominant synthetic pathway to 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine, commencing from foundational pyrazole precursors. We will dissect the strategic considerations behind the synthesis, provide detailed, field-proven protocols, and explore the mechanistic underpinnings that ensure a robust and efficient chemical transformation.

Strategic Overview: A Two-Stage Approach to the Core Scaffold

The synthesis of 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine is most reliably achieved through a well-established two-stage process. This strategy prioritizes the initial construction of a highly functionalized pyrazole ring, which then serves as a versatile platform for the subsequent annulation of the pyrimidine ring.

The core strategy involves:

-

Stage 1: Formation of the Key Intermediate. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This step establishes the pyrazole core with the necessary amine and nitrile functionalities positioned for the subsequent cyclization.

-

Stage 2: Annulation of the Pyrimidine Ring. Cyclization of the aminopyrazole carbonitrile intermediate to form the fused pyrazolo[3,4-d]pyrimidine system.

This bifurcated approach allows for controlled, high-yield transformations at each stage, ensuring the efficient production of the final target molecule.

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of the 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Intermediate

The cornerstone of this entire synthesis is the efficient and regioselective formation of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate.

Mechanism and Rationale

The most prevalent and effective method involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile.[5][6][7] The reaction proceeds through a Michael-type addition, followed by an intramolecular cyclization with the elimination of ethanol.

Causality of Reagent Choice:

-

(Ethoxymethylene)malononitrile: This reagent is an ideal substrate. The ethoxy group serves as an excellent leaving group, while the two nitrile groups activate the double bond for nucleophilic attack. One nitrile group is ultimately retained for the subsequent pyrimidine ring formation.

-

Phenylhydrazine: This provides the foundational N1-phenyl group and the second nitrogen atom required for the pyrazole ring.

The reaction exhibits excellent regioselectivity. The initial nucleophilic attack occurs from the substituted nitrogen of phenylhydrazine onto the electron-deficient carbon of the malononitrile derivative. The subsequent cyclization is sterically and electronically driven to exclusively yield the 5-amino-1-phenyl isomer, avoiding the formation of other regioisomers.[7]

Experimental Protocol: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure adapted from established literature.[5][7]

Materials:

-

Phenylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the crude mixture to cool to room temperature. A precipitate may form.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL) in a separatory funnel to remove any water-soluble impurities.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Condition | Typical Yield | Reference |

| Solvent | Ethanol | ~85-90% | [5][7] |

| Temperature | Reflux (~78 °C) | ||

| Reaction Time | 3-7 hours | [5] | |

| Catalyst (Optional) | FeCl₃/PVP | Up to 97% | [5] |

Note on Green Chemistry Approaches: Recent advancements have demonstrated that using a catalytic system such as FeCl₃/PVP in a water/PEG-400 solvent system can significantly enhance the yield to as high as 97% and reduce reaction times.[5] One-pot, three-component reactions involving an aldehyde, malononitrile, and phenylhydrazine also represent an efficient, atom-economical alternative.[8][9]

Stage 2: Pyrimidine Ring Annulation

With the aminopyrazole carbonitrile in hand, the final step is the construction of the fused pyrimidine ring. This transformation is most directly accomplished by heating the intermediate with formamide.

Mechanism and Rationale

The reaction of an ortho-aminonitrile with formamide is a classic and highly effective method for constructing an aminopyrimidine ring.

Causality of Reagent Choice:

-

Formamide (HCONH₂): This simple molecule is an ideal reagent as it serves as a source for the single carbon atom (C4) and the amino group (at the N3 position, which tautomerizes) required to complete the pyrimidine ring. At high temperatures, it facilitates the cyclization process, leading directly to the desired 4-amino product in a single step.[10][11]

An alternative, though more circuitous, route involves reacting the aminopyrazole with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one.[3] This intermediate must then be chlorinated (e.g., with POCl₃) and subsequently aminated to yield the final 4-amino product, adding two steps to the synthesis.[12][13][14] The formamide route is therefore superior in its efficiency.

Caption: Key chemical structures in the pyrazolo[3,4-d]pyrimidine synthesis.

Experimental Protocol: 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

This protocol is based on established cyclization procedures.[10][14]

Materials:

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

-

Formamide

-

Dimethylformamide (DMF) (optional, as solvent)

Procedure:

-

Place 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) in a reaction vessel suitable for high-temperature reactions.

-

Add an excess of formamide (e.g., 10-15 mL). The formamide acts as both the reagent and the solvent.

-

Heat the mixture to a high temperature, typically around 180-190 °C, and maintain for 6-8 hours.

-

Monitor the reaction for the consumption of the starting material via TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The resulting 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine can be recrystallized from a suitable solvent like ethanol to achieve high purity.

| Parameter | Condition | Typical Yield | Reference |

| Reagent/Solvent | Formamide | Good to Excellent | [10][14] |

| Temperature | 180-190 °C | [14] | |

| Reaction Time | 6-8 hours | [14] |

Mechanistic Tangent: The Thorpe-Ziegler Connection

While the direct cyclization with formamide is not a Thorpe-Ziegler reaction, the underlying principles of the formation of the aminopyrazole precursor are conceptually related. The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic enamine.[15][16][17] The synthesis of aminopyrazoles often relies on the powerful nucleophilicity of the carbanion adjacent to a nitrile group, which is the key reactive species in Thorpe-Ziegler cyclizations.[18][19][20] Understanding this connection provides deeper insight into the reactivity of the nitrile functional group, which is central to this entire synthetic strategy.

Conclusion

The synthesis of 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine from pyrazole precursors is a robust and highly refined process. The two-stage strategy, beginning with the regioselective synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and culminating in a direct cyclization with formamide, represents the most efficient and widely adopted pathway. This guide has detailed the causal logic behind reagent selection and reaction mechanisms, providing a self-validating framework for laboratory application. The continued importance of the pyrazolo[3,4-d]pyrimidine core in drug discovery underscores the value of mastering its synthesis, enabling further exploration and development of novel therapeutics.

References

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.[Link]

-

Thorpe-Ziegler reaction. Buchler GmbH.[Link]

-

Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. ResearchGate.[Link]

-

Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.[Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.[Link]

-

Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate.[Link]

-

Optimization of the Thorpe-Ziegler cyclization. ResearchGate.[Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.[Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.[Link]

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate.[Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.[Link]

-

Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online.[Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH).[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH).[Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health (NIH).[Link]

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. ResearchGate.[Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health (NIH).[Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate.[Link]

-

Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative. ResearchGate.[Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing.[Link]

-

4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate.[Link]

-

A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. National Institutes of Health (NIH).[Link]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. National Institutes of Health (NIH).[Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH).[Link]

-

Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. ResearchGate.[Link]

-

Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi.[Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.[Link]

-

Thorpe reaction. Wikipedia.[Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health (NIH).[Link]

-

Thorpe–Ziegler reaction. ResearchGate.[Link]

-

Novel 4-Aminopyrazolo[3,4-d]Pyrimidine Derivatives: Design, Synthesis And High-Throughput In-Vitro Anti-Cancer Evaluation. Preprints.org.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]

- 13. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a "privileged structure."[1][2] Its resemblance to the endogenous purine core allows it to effectively interact with a multitude of biological targets, most notably protein kinases.[2][3] The title compound, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, is a cornerstone of this class, serving as a critical precursor and a bioactive molecule in its own right, particularly in the exploration of novel anticancer agents and EGFR inhibitors.[4][5][6]

The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. For researchers, scientists, and drug development professionals, an unambiguous confirmation of molecular structure and purity is not merely a formality—it is the bedrock of reliable, reproducible, and translatable science. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic characterization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. We will move beyond rote data presentation to explore the causality behind the spectra, demonstrating how each analytical technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure: The Foundation for Analysis

To interpret spectroscopic data, one must first understand the molecule's architecture. 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine (C₁₁H₉N₅) is a fused heterocyclic system.[7][8] The core consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at position 4 and a phenyl substituent at position 1 of the pyrazole ring.

Caption: Molecular structure of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred for this class of compounds. Its polarity effectively dissolves the molecule, and its high boiling point allows for stable acquisitions. Crucially, it allows for the observation of exchangeable protons like those of the amine (-NH₂) group, which would be lost in D₂O.[9]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum provides a unique fingerprint of the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine C6-H | ~8.4 | Singlet | 1H | This proton is on an electron-deficient pyrimidine ring, leading to a downfield shift.[10] |

| Pyrazole C3-H | ~8.2 | Singlet | 1H | Also on an electron-deficient heterocyclic ring, appearing as a distinct singlet.[10] |

| Phenyl H (ortho, meta, para) | 7.3 - 8.2 | Multiplet | 5H | The protons of the phenyl ring will appear as a complex multiplet due to spin-spin coupling.[11] |

| Amino (-NH₂) | ~7.7 | Broad Singlet | 2H | The signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. This peak will disappear upon addition of a drop of D₂O, confirming its identity.[10] |

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing direct evidence of the carbon skeleton.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of DMSO-d₆) is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to a series of singlets. A greater number of scans is necessary compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Expected Spectrum

The molecule has 11 carbon atoms, but due to symmetry in the phenyl ring, fewer than 11 signals may be observed depending on the resolution. The key is to identify carbons in different electronic environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C4 (Pyrimidine) | ~158 | This carbon is attached to two nitrogen atoms and the exocyclic amino group, making it highly deshielded.[10][12] |

| C6, C7a, C3a (Fused Rings) | 102 - 155 | These quaternary and CH carbons of the fused heterocyclic core appear in the aromatic region. Specific assignment often requires advanced 2D NMR techniques (HSQC/HMBC).[12] |

| C3 (Pyrazole) | ~134 | The CH carbon of the pyrazole ring.[10] |

| C1' (Phenyl, ipso) | ~138 | The quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |

| C2', C3', C4' (Phenyl) | 120 - 130 | The protonated carbons of the phenyl ring appear in their characteristic aromatic range. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[13]

Caption: Workflow for Fourier-Transform Infrared (FT-IR) Spectroscopy.

Experimental Protocol: FT-IR (ATR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes

The FT-IR spectrum confirms the presence of key functional groups through their characteristic absorption frequencies.[13]

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance | Significance |

| N-H Stretch (Amine) | 3450 - 3300 | Two sharp-to-medium bands | Confirms the presence of the primary amine (-NH₂) group. The two bands correspond to asymmetric and symmetric stretching.[14] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Multiple weak-to-medium sharp bands | Indicates C-H bonds on the aromatic (phenyl and heterocyclic) rings. |

| C=N & C=C Stretch | 1650 - 1450 | Multiple strong, sharp bands | These absorptions are characteristic of the conjugated pyrazolopyrimidine and phenyl ring systems. |

| N-H Bend (Amine) | 1640 - 1590 | Medium-to-strong band | This bending (scissoring) vibration further confirms the primary amine group. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution instruments, the molecular formula of a compound. It functions by ionizing the molecule and then separating the ions based on their mass-to-charge (m/z) ratio.

Caption: Generalized workflow for Mass Spectrometry (MS).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation.

-

Acquisition: Acquire the spectrum in positive ion mode. The molecule will readily accept a proton to form the [M+H]⁺ ion.

-

Analysis: Identify the peak corresponding to the protonated molecule.

Data Interpretation

-

Molecular Ion: The molecular formula is C₁₁H₉N₅, giving a monoisotopic mass of 211.0858 Da.[8] In positive-mode ESI-MS, the primary peak observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 212.0936. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), which validates the elemental composition.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragments might include the loss of the phenyl group (m/z 77) or other characteristic cleavages of the heterocyclic core, providing further structural clues.[15]

Integrated Analysis: The Conclusive Structural Verdict

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of complementary data.

Sources

- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine | C11H9N5 | CID 4879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine | C11H9N5 | CID 4879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE(20289-44-5) 13C NMR [m.chemicalbook.com]

- 10. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. article.sapub.org [article.sapub.org]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Elucidation in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolo(3,4-d)pyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases such as EGFR and Src.[1] 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine is a key intermediate and a fundamental building block in the synthesis of these biologically active molecules.[2] Its precise structural characterization is paramount for ensuring the identity, purity, and conformational integrity of derivative compounds, which is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, offering insights into spectral assignments, the rationale behind experimental choices, and a standardized protocol for data acquisition.

The Molecular Architecture: A Foundation for Spectral Interpretation

To comprehend the NMR spectra, it is essential to first understand the molecular structure and the electronic environment of each atom. The numbering convention used in this guide is illustrated in the diagram below, which will be referenced throughout the spectral analysis.

Caption: Numbering of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here is compiled from analogous structures and spectral databases, with DMSO-d₆ as the reference solvent. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the amino protons allows for their observation as distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.21 | s | 1H | H-6 |

| ~8.15 | s | 1H | H-3 |

| ~8.10-8.20 | m | 2H | H-2', H-6' |

| ~7.50-7.60 | m | 2H | H-3', H-5' |

| ~7.30-7.40 | m | 1H | H-4' |

| ~7.70 | br s | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazolopyrimidine Core Protons (H-3 and H-6): The protons on the pyrazole (H-3) and pyrimidine (H-6) rings appear as sharp singlets, a characteristic feature due to the absence of adjacent protons for coupling. Their downfield chemical shifts (~8.15 and ~8.21 ppm, respectively) are attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the heterocyclic system. The exact assignment of H-3 and H-6 can be definitively confirmed using 2D NMR techniques like HMBC.

-

Phenyl Group Protons (H-2'/H-6', H-3'/H-5', and H-4'): The protons of the N-phenyl substituent exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The ortho protons (H-2' and H-6') are the most deshielded due to their proximity to the electron-withdrawing pyrazolopyrimidine ring system. The meta (H-3' and H-5') and para (H-4') protons appear at progressively upfield shifts.

-

Amino Protons (-NH₂): The protons of the 4-amino group typically appear as a broad singlet around 7.70 ppm.[3] The broadness of this signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the NMR solvent. In anhydrous DMSO-d₆, this signal can sometimes be sharper. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-4 |

| ~156.0 | C-6 |

| ~154.0 | C-7a |

| ~138.0 | C-1' |

| ~135.0 | C-3 |

| ~129.0 | C-3', C-5' |

| ~127.0 | C-4' |

| ~122.0 | C-2', C-6' |

| ~101.0 | C-3a |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrimidine Ring Carbons (C-4, C-6, and C-7a): The carbons of the pyrimidine ring are significantly deshielded due to the presence of multiple nitrogen atoms. C-4, being directly attached to the amino group and two nitrogens, is expected to be the most downfield. C-6 and the bridgehead carbon C-7a also appear at low field.

-

Pyrazole Ring Carbons (C-3 and C-3a): The carbons of the pyrazole ring, C-3 and the bridgehead carbon C-3a, are also in the aromatic region, with C-3 being more deshielded than C-3a.

-

Phenyl Group Carbons (C-1' to C-6'): The ipso-carbon (C-1') of the phenyl ring, directly attached to the nitrogen atom, is observed around 138.0 ppm. The other phenyl carbons (C-2' to C-6') resonate in the typical aromatic region between 122.0 and 129.0 ppm.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is crucial for obtaining high-quality data. The following is a field-proven, step-by-step methodology for the NMR characterization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine.

Caption: A standardized workflow for the NMR analysis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine.

The Power of Two-Dimensional NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments for definitive structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is particularly useful for assigning the protons within the phenyl ring by tracing the connectivity from one proton to its neighbors.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). This is invaluable for assigning the carbons that have attached protons, such as C-3, C-6, and the carbons of the phenyl ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is a powerful tool for piecing together the molecular structure. For instance, a correlation between the H-2'/H-6' protons and the C-3a carbon would confirm the connectivity of the phenyl ring to the pyrazole nitrogen.

Conclusion: A Cornerstone of Quality and Discovery

The detailed ¹H and ¹³C NMR data and the robust analytical protocol presented in this guide serve as a foundational reference for researchers working with 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine and its derivatives. Accurate and reproducible NMR characterization is not merely a procedural step but a cornerstone of scientific integrity that ensures the quality of starting materials and the unambiguous identification of novel compounds. By leveraging the insights provided herein, scientists and drug development professionals can proceed with confidence in their synthetic and medicinal chemistry endeavors.

References

-

Abbas, S. Y., et al. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis, and Preliminary Evaluation as Antimicrobial and Antitumor Agents. Chemical Biology & Drug Design, 85(5), 608-622. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2014). A Simple Facile One-pot reaction, novel and efficient rout for the synthesis of substituted pyrazolo [3, 4-d] pyrimidines, and pyrazolo [3, 4-b] pyridines. Journal of Advances in Chemistry, 8(1), 1535-1543. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. PubChem Compound Database; CID=4879. Retrieved from [Link]

-

Patel, R. V., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14, 1995-2015. Available at: [Link]

- U.S. Patent No. 5,593,997. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE(20289-44-5) 13C NMR spectrum [chemicalbook.com]

Infrared spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural scaffold in various kinase inhibitors, its precise characterization is paramount.[1][2][3][4] This document details the theoretical principles behind its vibrational modes, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed workflow for spectral interpretation. The guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in modern pharmacology.[1] As a purine isostere, it serves as the core for a multitude of compounds designed to interact with key biological targets, most notably protein kinases.[3][4] 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine (Molecular Formula: C₁₁H₉N₅) is a foundational member of this class, frequently used as a synthetic precursor and a reference compound in the development of targeted therapeutics.[2][5]

Given its role in drug discovery, unambiguous structural confirmation and purity assessment are critical. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide explains how to leverage FTIR spectroscopy to confirm the identity and structural integrity of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine.

Molecular Structure and Predicted Vibrational Modes

The first step in interpreting an IR spectrum is to deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular structure of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine.

The key vibrational units are:

-

Primary Aromatic Amine (-NH₂): This group will produce highly characteristic N-H stretching and bending vibrations.

-

Monosubstituted Phenyl Ring: This gives rise to aromatic C-H stretching, aromatic C=C ring stretching, and strong C-H out-of-plane bending bands.

-

Fused Pyrazolo[3,4-d]pyrimidine Core: This rigid heterocyclic system has a complex series of C=N and C=C stretching vibrations, as well as C-N stretching and ring deformation modes.

Spectral Analysis: Assigning the Vibrational Bands

The infrared spectrum can be divided into distinct regions, each providing specific structural information. The assignments below are based on established group frequencies and data from theoretical and experimental studies on pyrimidine and pyrazole derivatives.[6][7][8][9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Key Characteristics |

| 3450 - 3200 | N-H Asymmetric & Symmetric Stretching | Medium, Sharp | The primary amine group gives two distinct bands in this region. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. Intermolecular hydrogen bonding can cause broadening and a shift to lower wavenumbers.[10][11][12] |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak, Sharp | These absorptions arise from the C-H bonds on both the phenyl ring and the pyrimidine ring. They typically appear as a cluster of sharp peaks just above 3000 cm⁻¹.[13][14] |

| 1650 - 1580 | N-H Bending (Scissoring) | Strong | This is a very characteristic and often strong band for primary amines, resulting from the in-plane scissoring motion of the -NH₂ group.[15] |

| 1620 - 1430 | Aromatic & Heterocyclic Ring Stretching (C=C, C=N) | Strong to Medium, Multiple Bands | This is a complex but highly informative region. It contains multiple overlapping bands from C=C stretching in the phenyl ring and C=C/C=N stretching vibrations within the fused pyrazolo-pyrimidine core.[7][13][14] Expect a series of sharp, strong absorptions. |

| 1350 - 1250 | Aromatic C-N Stretching | Medium to Strong | This band corresponds to the stretching vibration of the bond between the pyrimidine ring and the exocyclic amine group (C4-NH₂).[13][15] |

| ~1170 | Phenyl-N Stretching | Medium | This absorption is attributed to the stretching of the C-N bond connecting the phenyl ring to the pyrazole nitrogen.[14] |

| 770 - 730 & 710 - 690 | Aromatic C-H Out-of-Plane Bending | Strong | These two strong, sharp bands are highly diagnostic for a monosubstituted benzene ring. Their presence provides strong evidence for this structural feature. |

| < 900 | Ring Bending & Deformation | Medium to Weak | The fingerprint region below 900 cm⁻¹ contains a complex series of absorptions arising from out-of-plane C-H bending and whole-ring deformation modes of the fused heterocyclic system. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on meticulous sample preparation and a validated experimental procedure. The following protocol describes the Potassium Bromide (KBr) pellet method, a gold standard for solid-state transmission FTIR.

Causality: The KBr method is chosen for its ability to produce high-resolution spectra free from solvent interference. KBr is transparent to IR radiation in the mid-IR region and forms a crystalline matrix around the analyte, minimizing scattering effects when prepared correctly.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Material Preparation (Trustworthiness Pillar):

-

Rationale: Moisture is the primary interferent in IR spectroscopy, introducing a broad O-H band around 3400 cm⁻¹ that can obscure the N-H stretching region.

-

Action: Dry the 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine sample and powdered, spectroscopy-grade KBr in an oven at ~105°C for at least 2 hours. Store in a desiccator until use.

-

-

Sample-KBr Mixture Preparation:

-

Rationale: A homogenous, dilute dispersion of the analyte in the KBr matrix is essential for a high-quality spectrum that adheres to the Beer-Lambert law.

-

Action: Weigh approximately 1 mg of the analyte and 100-150 mg of the dried KBr. Combine in an agate mortar and pestle and grind gently until the mixture is a fine, homogenous powder.

-

-

Instrument Preparation:

-

Rationale: Atmospheric water vapor and CO₂ have strong IR absorptions that must be removed from the spectrum.

-

Action: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or dry air. Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum of the instrument's environment will be automatically subtracted from the sample spectrum.

-

-

Pellet Formation:

-

Rationale: A transparent, non-fractured pellet minimizes scattering of the IR beam, leading to a flat baseline and improved signal-to-noise ratio.

-

Action: Transfer a portion of the KBr mixture to a pellet press die. Place the die under a hydraulic press and apply 7-8 tons of pressure for approximately 2 minutes. Carefully release the pressure and extract the die. A good pellet will be thin and transparent.

-

-

Data Acquisition:

-

Action: Mount the KBr pellet in the spectrometer's sample holder. Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans).

-

A Systematic Approach to Spectral Interpretation

Interpreting a spectrum should not be a random process. A systematic workflow ensures that all features are considered in a logical order, leading to a confident structural assignment.

Caption: Logical workflow for the interpretation of the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. By understanding the molecule's structure, one can predict and assign its key vibrational bands with high confidence. The N-H stretching bands (3450-3200 cm⁻¹), the N-H bending mode (~1620 cm⁻¹), the complex heteroaromatic ring stretching region (1620-1430 cm⁻¹), and the strong out-of-plane C-H bending bands of the monosubstituted phenyl group (770-690 cm⁻¹) collectively form a unique spectral fingerprint. Following the detailed experimental and interpretive workflows presented in this guide will enable scientists to reliably verify the identity and integrity of this important pharmaceutical building block, ensuring the quality and validity of their research and development efforts.

References

- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine | C11H9N5 | CID 4879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. tandfonline.com [tandfonline.com]

- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. ijirset.com [ijirset.com]

An In-depth Technical Guide to the X-ray Crystallography of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Derivatives

Introduction: The Therapeutic Promise of the Pyrazolopyrimidine Scaffold

The 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1][2] Derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, compounds based on this scaffold have emerged as promising therapeutic agents.[3][4]

These derivatives have shown significant inhibitory activity against a range of important oncological targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Bruton's tyrosine kinase (BTK).[1][3][5][6] The core structure's high similarity to the adenine moiety of ATP allows it to effectively compete for the ATP-binding site in the kinase domain, disrupting the signaling pathways that drive tumor growth and proliferation.[7][8]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR).[6][9] X-ray crystallography provides this definitive structural information, revealing the exact conformation of the inhibitor and its key intermolecular interactions.[10][11] This knowledge is indispensable for the rational design of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacological profiles. This guide provides a comprehensive overview of the methodologies and field-proven insights for conducting successful X-ray crystallographic analysis of 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine derivatives.

Part 1: From Synthesis to Single Crystal: The Foundational Workflow

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the purity of the starting material and the success of the crystallization experiment.

Synthesis and Purification: A Prerequisite for Quality Crystals

The synthesis of 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine derivatives typically follows established multi-step organic chemistry protocols. A common route involves the cyclization of a substituted pyrazole precursor. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid or formamide to construct the fused pyrimidine ring.[7][12][13] Subsequent modifications, such as chlorination followed by nucleophilic substitution at the 4-position, allow for the introduction of various amine side chains, which are crucial for tuning the biological activity.[3][12]

Caption: Generalized synthetic pathway for pyrazolopyrimidine derivatives.

Causality in Experimental Choice: Purity is non-negotiable. Impurities, including residual solvents, starting materials, or side-products, can act as "crystal poisons," inhibiting nucleation and lattice formation.[14] Therefore, rigorous purification is a critical, self-validating step.

Protocol: Compound Purification

-

Initial Purification: Following synthesis, the crude product should be purified using column chromatography. The choice of silica gel and eluent system (e.g., hexane/ethyl acetate mixtures) must be optimized to achieve clear separation of the target compound.[14]

-

Solvent Removal: Thoroughly remove all solvents under reduced pressure. Residual solvent can be a persistent impurity.

-

Purity Verification: The purity of the compound must be assessed and confirmed to be >98% before proceeding. Standard techniques include:

The Art of Crystallization

Crystallization is the controlled precipitation of a solid from a supersaturated solution, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice. For small molecules like pyrazolopyrimidine derivatives, several methods are effective.

Common Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, inducing crystallization.

-

Vapor Diffusion: This is a highly controlled and widely used method. A concentrated solution of the compound (in a "good" solvent) is placed in a small vial, which is then sealed inside a larger reservoir containing a solvent in which the compound is poorly soluble (the "anti-solvent").[14] Vapor of the anti-solvent slowly diffuses into the compound solution, reducing the compound's solubility and promoting crystal growth.[14]

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. Since solubility typically decreases with temperature, cooling induces supersaturation and crystallization.[14]

Protocol: Setting Up Vapor Diffusion Crystallization Trials

-

Solvent Screening: Identify a "good" solvent that fully dissolves the compound (e.g., DMF, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane, ethyl acetate).[14]

-

Prepare the Solution: Dissolve 5-10 mg of the purified compound in the minimum amount of the "good" solvent (typically 0.2-0.5 mL).

-

Set Up the Chamber: Pipette the compound solution into a small, open vial. Place this vial inside a larger, sealable chamber (e.g., a screw-cap jar or a well in a crystallization plate).

-

Add Anti-Solvent: Add 1-2 mL of the anti-solvent to the bottom of the larger chamber, ensuring it does not mix directly with the compound solution.

-

Seal and Wait: Seal the chamber tightly and leave it in a vibration-free location at a constant temperature. Monitor periodically for crystal growth over several days to weeks.

Caption: Step-by-step workflow for the vapor diffusion crystallization method.

Part 2: Unveiling the Structure: Data Collection and Analysis

Once single crystals of suitable size and quality are obtained, the process of determining their atomic structure using X-ray diffraction can begin.[11]

Data Collection

The crystal is mounted on a goniometer and placed within a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[11]

Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using cryo-protectant oil.

-

Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes radiation damage from the X-ray beam and improves data quality.

-

Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer. Modern instruments often use software suites like APEX6 for this process.[15]

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Devise a strategy to collect a complete dataset, ensuring all unique reflections are measured with adequate redundancy and signal-to-noise ratio. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure.

The Crystallographic Workflow

Caption: The overall workflow of small-molecule X-ray crystallography.

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods implemented in software packages like SHELX.[15][16] This initial map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[16] In this iterative process, atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is often performed using graphical interfaces like Olex2.[16]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding" model.

-

Validation: The final model is rigorously checked for correctness using validation tools like PLATON.[15] Key metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF) are assessed. A low R1 value (typically < 5%) indicates a good fit between the model and the data.[16]

Part 3: From Atomic Coordinates to Biological Insight

The final output of a crystallographic study is a Crystallographic Information File (CIF), which contains the atomic coordinates and other essential data. This model provides invaluable insights for drug development.

Structural Interpretation

Analysis of the crystal structure of a 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine derivative reveals critical features:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles define the molecule's 3D shape.[13][17] For example, the dihedral angle between the phenyl ring and the pyrazolopyrimidine core is a key conformational parameter that can influence how the molecule fits into a protein's binding site.[7][17]

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions, such as hydrogen bonds (e.g., N-H···N, N-H···O) and π-π stacking between the aromatic rings.[7][17] These same types of interactions are often what govern the binding of the drug to its biological target. For instance, the 4-amino group and pyrazole nitrogens frequently act as hydrogen bond donors and acceptors to the "hinge region" of a kinase.[1]

Caption: Schematic of pyrazolopyrimidine binding in a kinase ATP pocket.

Impact on Drug Design

Crystallography provides a direct visual roadmap for optimizing lead compounds. By co-crystallizing a derivative with its target protein, researchers can:

-

Validate Binding Mode: Confirm the predicted binding orientation from molecular docking studies.[3][8]

-

Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other interactions with the inhibitor.

-

Guide SAR: Explain why certain chemical modifications increase potency while others decrease it. For example, if an empty hydrophobic pocket is observed near the phenyl ring, chemists can design new derivatives with additional hydrophobic groups to fill that pocket, potentially increasing binding affinity.[1]

Data Summary: Representative Crystallographic Parameters

The following table provides an example of how key crystallographic data for a new derivative would be summarized.

| Parameter | Value |

| Chemical Formula | C₁₁H₉N₅ |

| Formula Weight | 211.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123(4), 8.456(2), 12.345(5) |

| α, β, γ (°) | 90, 109.87(2), 90 |

| Volume (ų) | 998.7(6) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 8765 |

| Unique Reflections | 2280 |

| R_int | 0.034 |

| Final R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.105 |

| Goodness-of-Fit (GooF) | 1.03 |

Conclusion

X-ray crystallography is an indispensable tool in the development of 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine derivatives as therapeutic agents. It provides the ultimate proof of molecular structure, offering unparalleled insights into the conformational and electronic properties that drive biological activity. By integrating high-quality synthesis, meticulous crystallization, and rigorous diffraction analysis, researchers can illuminate the path to designing more effective and selective medicines. The detailed structural blueprint afforded by this technique is fundamental to the iterative cycle of drug design, evaluation, and optimization, accelerating the translation of promising chemical scaffolds into life-saving therapies.

References

- PMC - PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

- Chem-Impex. (n.d.). 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine.

- Selleck Chemicals. (n.d.). 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine EGFR inhibitor.

- PubMed. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo.

- OpenScholar. (n.d.). Resources | Single-Crystal X-ray Diffraction.

- International Union of Crystallography. (n.d.). Recent advances in small molecule refinement.

- Selleck China. (n.d.). 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine | EGFR 抑制剂| 现货供应.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- PubMed. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents.

- National Institutes of Health. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.

- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.

- Wikipedia. (n.d.). X-ray crystallography.

- Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.

- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- National Institutes of Health. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

- PubMed. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors.

- National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- PMC - PubMed Central. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.

- ResearchGate. (n.d.). Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts.

- ResearchGate. (2025). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo.

- MDPI. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.

- Google Patents. (n.d.). AU2023325622A1 - Crystal form of pyrazolopyrimidine ester compound and preparation method therefor.

- PubMed. (n.d.). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity.

- ResearchGate. (2025). (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rigaku.com [rigaku.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 16. iucr.org [iucr.org]

- 17. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Pyrazolo[3,4-d]pyrimidine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This bioisosteric relationship with adenine allows it to function as a versatile hinge-binding motif for a multitude of ATP-dependent enzymes, particularly protein kinases.[1][2][3][4] Consequently, its derivatives have been the subject of intensive investigation, yielding a rich pipeline of compounds with diverse and potent biological activities. This guide provides a technical exploration of the primary therapeutic applications of novel pyrazolo[3,4-d]pyrimidine analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the mechanistic underpinnings of their action, detail the structure-activity relationships (SAR) that govern their potency and selectivity, and provide robust, field-proven protocols for their preclinical evaluation.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition

The foundational principle behind the efficacy of many pyrazolo[3,4-d]pyrimidine analogs is their function as ATP-competitive inhibitors.[2][5] Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, especially cancer.[1] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling it to dock into the highly conserved ATP-binding pocket of a kinase.[1][4] This competitive binding blocks the enzyme's access to its natural substrate, ATP, thereby inhibiting downstream signaling pathways that promote pathological cell proliferation, survival, and inflammation.

The true therapeutic utility arises from the chemical tractability of the scaffold. Strategic modifications at various positions (N1, C3, C4, and C6) allow for the fine-tuning of inhibitor selectivity, directing the molecule to target specific kinases or kinase families implicated in disease, such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6][7]

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Anticancer Activity: Targeting Dysregulated Cell Proliferation

The most extensively explored application of pyrazolo[3,4-d]pyrimidine analogs is in oncology.[8][9] Their ability to inhibit kinases that drive tumor growth has led to the development of numerous potent anticancer agents, including the FDA-approved BTK inhibitor, ibrutinib.[2]

Key Oncogenic Kinase Targets

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2, inducing cell cycle arrest and apoptosis in tumor cells.[1]

-

Tyrosine Kinases: This large family of enzymes, including EGFR, VEGFR, FLT3, and Src family kinases, controls pathways related to cell growth, differentiation, and angiogenesis (the formation of new blood vessels that feed a tumor).[4][5][6][7] Analogs have been developed that show potent inhibition of these targets, effectively starving tumors and halting their growth.[6][7]

-

Dihydrofolate Reductase (DHFR): Some novel derivatives have also been designed as DHFR inhibitors. By mimicking the pteridine ring of methotrexate, they block the synthesis of nucleotides, thereby inhibiting the proliferation of rapidly dividing cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these anticancer agents are dictated by the nature and position of substituents on the core scaffold. This allows for rational drug design to optimize activity against specific targets while minimizing off-target effects.

| Position | Substituent Type | Observed Effect on Anticancer Activity | Reference |

| N1 | Large, hydrophobic groups (e.g., substituted phenyl) | Often crucial for anchoring within the kinase active site and enhancing potency. | [11][12] |

| C4 | Amino, anilino, or ether linkages to various aryl groups | Key interaction point. Modifications here heavily influence target selectivity (e.g., FLT3 vs. VEGFR2) and potency. Aromatic substitutions on the N5 position have been shown to favor activity.[11] | [6][7] |

| C3/C6 | Small alkyl groups or hydrogen | Modifications can modulate solubility and pharmacokinetic properties. Can also be used to explore additional pockets within the active site to enhance selectivity. | [5][13] |

This table represents a generalized summary. Specific SAR is highly dependent on the target kinase and the overall compound series.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of a compound's anticancer potential invariably begins with assessing its ability to kill or inhibit the proliferation of cancer cells in culture. The MTT assay is a robust, colorimetric method for this purpose.

Causality: This protocol is a self-validating system for determining general cytotoxicity. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[14][15] Since this enzymatic activity is only present in metabolically active, living cells, the amount of formazan produced is directly proportional to the number of viable cells.[16][17] A decrease in the colorimetric signal in treated cells compared to untreated controls indicates a loss of cell viability.[18]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.[18]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14][17] Following the treatment incubation, add 20 µL of the MTT stock solution to each well.

-

Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[19]

-